molecular formula C16H14N2O7 B5581929 4,5-DIMETHOXY-2-(4-NITROBENZAMIDO)BENZOIC ACID

4,5-DIMETHOXY-2-(4-NITROBENZAMIDO)BENZOIC ACID

Cat. No.: B5581929
M. Wt: 346.29 g/mol
InChI Key: OHWMQOYCSYCMFU-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(4-nitrobenzamido)benzoic acid is a complex organic compound with the molecular formula C16H14N2O7 It is a derivative of benzoic acid, characterized by the presence of methoxy groups and a nitrobenzamido group

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-(4-nitrobenzamido)benzoic acid typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by the amidation reaction with 4-nitrobenzoyl chloride to form the final product. The reaction conditions often include the use of solvents like methanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(4-nitrobenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethoxy-2-(4-nitrobenzamido)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(4-nitrobenzamido)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzoic acid
  • 4,5-Dimethoxy-2-aminobenzoic acid
  • 4,5-Dimethoxy-2-(4-aminobenzamido)benzoic acid
  • 3,4-Dimethoxy-6-nitrobenzoic acid

Uniqueness

4,5-Dimethoxy-2-(4-nitrobenzamido)benzoic acid is unique due to the presence of both methoxy and nitrobenzamido groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O7/c1-24-13-7-11(16(20)21)12(8-14(13)25-2)17-15(19)9-3-5-10(6-4-9)18(22)23/h3-8H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWMQOYCSYCMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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